S 18126, also known as [2-[4-(2,3-dihydrobenzo[1,4]dioxin-6-yl)piperazin-1-ylmethyl]indan-2-yl], is a potent and selective dopamine D4 receptor antagonist. In vitro studies have shown that S 18126 exhibits a high affinity for human D4 receptors with a Ki value of 2.4 nM, demonstrating a more than 100-fold selectivity over other dopamine receptor subtypes (D2, D3, D1, and D5) and other binding sites. Despite its potent in vitro activity, in vivo studies have revealed that S 18126 has weak effects on dopamine transmission and lacks significant antipsychotic or extrapyramidal properties at doses that selectively block D4 receptors.
Relevance:
L 745,870
Compound Description:
L 745,870, chemically defined as 3-(4-[4-chlorophenyl]piperazin-1-yl)methyl-1H-pyrrolo[2,3b]pyridine, is another potent and selective dopamine D4 receptor antagonist. Similar to S 18126, L 745,870 displays high affinity for human D4 receptors (Ki = 2.5 nM) and exhibits selectivity over D2 and D3 receptors. Despite its potent in vitro D4 receptor antagonism, L 745,870 demonstrates weak effects on dopamine transmission in vivo and does not elicit significant antipsychotic or extrapyramidal effects at doses that selectively target D4 receptors.
Relevance:
Raclopride
Compound Description:
Raclopride is a substituted benzamide derivative known for its high affinity and selectivity for dopamine D2 receptors. In contrast to S 18126 and L 745,870, raclopride exhibits potent antagonism at D2 receptors (Ki = 1.1 nM) while displaying low affinity for D4 receptors (Ki > 3000 nM). This selectivity profile translates to potent in vivo effects on dopamine transmission. Raclopride effectively enhances dopamine synthesis in mesocortical, mesolimbic, and nigrostriatal dopaminergic pathways. Additionally, it exhibits potent antipsychotic activity in various animal models, but its use is limited by extrapyramidal side effects associated with its potent D2 receptor blockade.
PDM-042
Compound Description:
PDM-042, with the chemical name (E)-4-(2-(2-(5,8-dimethyl-[1,2,4]triazolo[1,5-a]pyrazin-2-yl)vinyl)-6-(pyrrolidin-1-yl)pyrimidin-4-yl)morpholine, is a novel and potent phosphodiesterase 10A (PDE10A) inhibitor. PDM-042 demonstrates nanomolar potency against human and rat PDE10A, showing high selectivity over other phosphodiesterases. The compound exhibits excellent brain penetration and high oral bioavailability in rats, making it a promising candidate for investigating the role of PDE10A in schizophrenia. Behavioral studies in rat models relevant to schizophrenia have shown that PDM-042 effectively antagonizes MK-801-induced hyperlocomotion and attenuates the conditioned avoidance response, suggesting potential antipsychotic-like effects.
Relevance:
Although PDM-042 and 3-{4-[2-(pyrrolidin-1-yl)pyrimidin-4-yl]piperazin-1-yl}pyridine-4-carbonitrile possess different core structures, both compounds target pharmacological pathways implicated in schizophrenia. PDM-042 inhibits PDE10A, which is highly expressed in striatal medium spiny neurons and implicated in regulating dopaminergic signaling. Given that dopamine dysregulation is a hallmark of schizophrenia, investigating whether 3-{4-[2-(pyrrolidin-1-yl)pyrimidin-4-yl]piperazin-1-yl}pyridine-4-carbonitrile influences PDE10A activity or affects other components of dopaminergic neurotransmission would be worthwhile. This exploration could provide insights into potential antipsychotic effects and mechanisms of action of the target compound.
This refers to a series of thiouracil amide compounds synthesized and screened for their ability to inhibit poly(ADP-ribose) polymerase (PARP) in human breast cancer cells. These compounds were designed based on the known PARP cleavage activity of uracil amides. One particular compound within this series, 5e, exhibited significant efficacy against human breast cancer cells with an IC50 value of 18 μM. Compounds like 5a and 5e demonstrated PARP1 inhibition, leading to enhanced PARP1 cleavage, increased phosphorylation of H2AX, and elevated CASPASE 3/7 activity.
Relevance:
NVP-BGJ398
Compound Description:
NVP-BGJ398, chemically defined as 3-(2,6-dichloro-3,5-dimethoxy-phenyl)-1-{6-[4-(4-ethyl-piperazin-1-yl)-phenylamino]-pyrimidin-4-yl}-1-methyl-urea, is a potent and selective inhibitor of the fibroblast growth factor receptor (FGFR) tyrosine kinase family, specifically FGFR1, FGFR2, and FGFR3. Developed through rational design and optimization of an N-aryl-N'-pyrimidin-4-yl urea series, NVP-BGJ398 exhibits significant antitumor activity in vivo. It has shown efficacy in bladder cancer xenograft models overexpressing wild-type FGFR3, highlighting its therapeutic potential as an anticancer agent targeting the FGFR family.
Relevance:
GLPG1690
Compound Description:
GLPG1690, with the chemical name 2-[[2-Ethyl-6-[4-[2-(3-hydroxyazetidin-1-yl)-2-oxoethyl]piperazin-1-yl]-8-methylimidazo[1,2-a]pyridin-3-yl]methylamino]-4-(4-fluorophenyl)thiazole-5-carbonitrile, represents a first-in-class autotaxin inhibitor undergoing clinical evaluation for the treatment of idiopathic pulmonary fibrosis (IPF). Developed through structural modifications of a known autotaxin inhibitor to enhance its pharmacological properties, GLPG1690 effectively reduces plasma lysophosphatidic acid (LPA) levels in vivo. Preclinical studies have demonstrated its efficacy in a bleomycin-induced pulmonary fibrosis model in mice, where it decreased extracellular matrix deposition in the lung and reduced LPA 18:2 content in bronchoalveolar lavage fluid.
Q1: How Can I Obtain a Quote for a Product I'm Interested In?
To receive a quotation, send us an inquiry about the desired product.
The quote will cover pack size options, pricing, and availability details.
If applicable, estimated lead times for custom synthesis or sourcing will be provided.
Quotations are valid for 30 days, unless specified otherwise.
Q2: What Are the Payment Terms for Ordering Products?
New customers generally require full prepayment.
NET 30 payment terms can be arranged for customers with established credit.
Contact our customer service to set up a credit account for NET 30 terms.
We accept purchase orders (POs) from universities, research institutions, and government agencies.
Q3: Which Payment Methods Are Accepted?
Preferred methods include bank transfers (ACH/wire) and credit cards.
Request a proforma invoice for bank transfer details.
For credit card payments, ask sales representatives for a secure payment link.
Checks aren't accepted as prepayment, but they can be used for post-payment on NET 30 orders.
Q4: How Do I Place and Confirm an Order?
Orders are confirmed upon receiving official order requests.
Provide full prepayment or submit purchase orders for credit account customers.
Send purchase orders to sales@EVITACHEM.com.
A confirmation email with estimated shipping date follows processing.
Q5: What's the Shipping and Delivery Process Like?
Our standard shipping partner is FedEx (Standard Overnight, 2Day, FedEx International Priority), unless otherwise agreed.
You can use your FedEx account; specify this on the purchase order or inform customer service.
Customers are responsible for customs duties and taxes on international shipments.
Q6: How Can I Get Assistance During the Ordering Process?
Reach out to our customer service representatives at sales@EVITACHEM.com.
For ongoing order updates or questions, continue using the same email.
Remember, we're here to help! Feel free to contact us for any queries or further assistance.
Quick Inquiry
Note: Kindly utilize formal channels such as professional, corporate, academic emails, etc., for inquiries. The use of personal email for inquiries is not advised.